PP1 inhibitor 1 -

PP1 inhibitor 1

Catalog Number: EVT-12563812
CAS Number:
Molecular Formula: C26H25N3O6
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein phosphatase 1 inhibitor 1, commonly known as PP1 inhibitor 1, is a significant regulatory protein that specifically inhibits protein phosphatase 1 (PP1). This inhibition plays a crucial role in various cellular processes, including signal transduction and metabolic regulation. The activation of PP1 inhibitor 1 occurs through phosphorylation by cAMP-dependent protein kinase A, which enhances its inhibitory capability against PP1, thus modulating numerous physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of PP1 inhibitor 1 can be achieved through recombinant DNA technology. The gene encoding PP1 inhibitor 1 is cloned into an expression vector, followed by transformation into suitable host cells such as Escherichia coli. The expressed protein can then be purified using techniques like affinity chromatography or size-exclusion chromatography. Notably, the phosphorylation at threonine residue 35 by protein kinase A is essential for its activation and subsequent inhibition of PP1 .

Molecular Structure Analysis

Structure and Data

The molecular structure of PP1 inhibitor 1 is characterized by a relatively disordered conformation, which contributes to its unique properties. The protein contains a consensus binding motif (KIQF) critical for its interaction with PP1 regardless of phosphorylation status. Nuclear magnetic resonance spectroscopy has been employed to study the structural dynamics and interactions between the phosphorylated form of PP1 inhibitor 1 and PP1, revealing that specific residues play pivotal roles in binding .

Chemical Reactions Analysis

Reactions and Technical Details

PP1 inhibitor 1 undergoes phosphorylation at threonine residue 35, which is catalyzed by cAMP-dependent protein kinase A. This modification enhances its affinity for PP1, enabling it to effectively inhibit the phosphatase activity. The interaction between the phosphorylated inhibitor and PP1 involves conformational changes that allow for stronger binding at the active site of PP1. Studies have shown that mutations in key residues within the consensus binding motif significantly reduce the inhibitory activity against both native and recombinant forms of PP1 .

Mechanism of Action

Process and Data

The mechanism by which PP1 inhibitor 1 exerts its inhibitory effect involves several steps:

  1. Phosphorylation: The activation begins with the phosphorylation of threonine residue 35 by protein kinase A.
  2. Binding: The phosphorylated form binds to the active site of PP1 through its consensus binding motif.
  3. Inhibition: This binding prevents substrate access to the active site, thereby inhibiting the dephosphorylation activity of PP1.

Research indicates that this process is crucial for regulating various signaling pathways influenced by cAMP levels in cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PP1 inhibitor 1 exhibits several notable physical properties:

  • Stability: It is highly thermostable and resistant to denaturation by heat, low pH, organic solvents, and detergents.
  • Solubility: It remains soluble under various conditions due to its unique structural characteristics.
  • Molecular Weight: Approximately 19 kDa, but appears as ~26 kDa on SDS-PAGE due to its structural properties.

Chemical analyses reveal that it has a low degree of ordered structure, contributing to its dynamic behavior in solution .

Applications

Scientific Uses

PP1 inhibitor 1 has significant applications in various scientific fields:

  • Cellular Signaling Studies: It serves as a model for understanding how phosphorylation regulates protein interactions and cellular signaling pathways.
  • Pharmacological Research: Given its role in modulating PP1 activity, it is a target for developing drugs aimed at treating diseases associated with dysregulated phosphatase activity.
  • Cardiovascular Research: Its involvement in cardiac physiology makes it relevant for studying heart diseases and potential therapeutic interventions .
Molecular Mechanisms of PP1 Inhibition by Inhibitor-1

Phosphorylation-Dependent Activation Mechanisms

Inhibitor-1 (I-1) undergoes a critical conformational switch upon phosphorylation at Thr35 by cAMP-dependent protein kinase (PKA). This post-translational modification transforms I-1 from a weak binder into a potent inhibitor of protein phosphatase-1 (PP1). Structural analyses reveal that phosphorylation induces a reorientation of the N-terminal region, exposing hydrophobic surfaces and the RVXF motif (residues 8–12: R8KIQF12), which facilitates high-affinity PP1 binding [6] [9]. Unphosphorylated I-1 shows negligible PP1 affinity due to steric occlusion of the RVXF motif. Phosphorylation also stabilizes a four-helix bundle in the inhibitory core, positioning phospho-Thr35 to interact with PP1’s catalytic metal ions, thereby obstructing substrate access [6]. The requirement for phosphorylation establishes I-1 as a signal-responsive regulator, linking cellular cAMP dynamics to PP1 activity.

Inhibitory Domain Architecture and Binding Motifs

I-1 employs a bipartite binding strategy for PP1 inhibition, mediated by two synergistic subdomains:

  • Subdomain 1 (residues 20–35): Contains the phosphorylation site (Thr35) and flanking basic residues (Arg30–Arg32). Upon phosphorylation, this region directly engages PP1’s catalytic cleft.
  • Subdomain 2 (RVXF motif; residues 8–12): Serves as the primary docking site, binding a hydrophobic groove distal to PP1’s active site [6] [9].

Mutagenesis studies demonstrate that alanine substitution of Arg8 or Phe12 within the RVXF motif reduces PP1 binding affinity by >50-fold. Similarly, mutations in Subdomain 1 (e.g., R31A) impair inhibition without affecting RVXF-mediated docking, confirming the necessity of both subdomains for full activity [6]. PP1’s β12–β13 loop (residues 272–275) is a critical binding interface for I-1, with Tyr272 mutations (e.g., Y272A) reducing inhibition sensitivity 8–10-fold [1] [9].

Table 1: Key Residues in Inhibitor-1 and PP1 Governing Inhibition

ComponentResidue/MotifFunctionMutant Phenotype
Inhibitor-1Thr35Phospho-switchUnphosphorylated: Inactive
R8KIQF12 (RVXF)PP1 dockingR8A: >50-fold ↓ affinity
Arg31Subdomain 1 stabilityR31A: Impaired inhibition
PP1Tyr272 (β12-β13 loop)I-1 bindingY272A: 8–10-fold ↓ sensitivity
Glu275Loop flexibilityE275R: 4-fold ↑ inhibition

Allosteric Regulation of Catalytic Activity

I-1 inhibits PP1 through allosteric disruption of its catalytic machinery. The phosphorylated Thr35 inserts into PP1’s active site, coordinating with the binuclear metal center (Mn²⁺/Fe³⁺) and displacing water molecules essential for phosphate hydrolysis [6] [9]. Concurrently, the RVXF motif binds a site ~20 Å from the catalytic center, triggering conformational changes in the β12–β13 loop that propagate to the active site. Deletion of the β12–β13 loop in PP1α renders the enzyme resistant to I-1 (>100-fold attenuated inhibition) but preserves basal activity toward substrates like phosphorylase a, confirming this loop’s role in allostery rather than catalysis [1] [9]. Additionally, I-1 binding reduces PP1’s affinity for substrate-docking motifs (e.g., RvxF-containing subunits), enabling hierarchical regulation of holoenzyme complexes.

Differential Interactions with PP1 Isoforms

I-1 exhibits isoform-selective inhibition across PP1 paralogs (PP1α, PP1β, PP1γ). Biochemical assays show PP1γ is inhibited 3–5-fold more potently than PP1α, attributed to sequence divergence in their β12–β13 loops [9]. Notably, I-1’s efficacy depends on whether PP1 is isolated natively or recombinantly:

  • Native PP1 (purified from tissues): IC₅₀ ≈ 1 nM for phospho-I-1.
  • Recombinant PP1 (bacterial expression): IC₅₀ increases to >100 nM due to altered folding or absence of post-translational modifications [6].

NMR titration experiments reveal that recombinant PP1 binds the RVXF motif of phospho-I-1 weakly, with minimal chemical shift perturbations observed for residues 8–12. This suggests recombinant enzymes may lack native conformational states necessary for high-affinity I-1 engagement [6].

Competitive vs. Non-competitive Inhibition Kinetics

I-1 operates as a mixed-type inhibitor with dual competitive and non-competitive components. Kinetic analyses using phosphorylase a as substrate show I-1 increases Kₘ (reduced substrate affinity) and decreases Vₘₐₓ (impaired catalytic rate), indicative of mixed inhibition [10]. In contrast, inhibitor-2 (I-2) exhibits purely competitive inhibition by occluding PP1’s catalytic cleft without allosteric effects [10]. The non-competitive aspect of I-1 arises from its binding to both the catalytic site (via phospho-Thr35) and the RVXF-docking site, inducing long-range conformational changes. Key kinetic parameters include:

  • Kᵢ (competitive component): 1.5–7.5 nM
  • Kᵢ' (non-competitive component): 5.1 nM [10]

Table 2: Kinetic Parameters of PP1 Inhibition by Inhibitor Proteins

InhibitorInhibition TypeKᵢ (nM)Kᵢ' (nM)Key Mechanism
I-1 (phospho)Mixed1.5–7.55.1Binds catalytic + RVXF sites
I-2Competitive8.0N/ABlocks catalytic cleft
CPI-17Mixed~1.0~5.0Targets PP1-MYPT1 holoenzyme

Compounds Mentioned

  • Inhibitor-1
  • Phosphorylase a
  • Microcystin-LR
  • Okadaic acid
  • CPI-17
  • Inhibitor-2 (I-2)

Properties

Product Name

PP1 inhibitor 1

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] 3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)

InChI Key

VAYKCOLUSSILBE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.